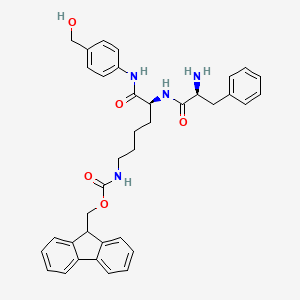
Phe-Lys(Fmoc)-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phe-Lys(Fmoc)-PAB is a compound that combines the amino acids phenylalanine and lysine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-aminobenzoic acid (PAB) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Lys(Fmoc)-PAB typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of phenylalanine during the synthesis. The lysine residue is then added, followed by the attachment of the para-aminobenzoic acid (PAB) moiety. The Fmoc group is removed using a base such as piperidine, and the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
Phe-Lys(Fmoc)-PAB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, particularly involving the lysine residue.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine is commonly used to remove the Fmoc group, while other bases or acids can be used for different substitutions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can impact the compound’s stability and reactivity .
科学的研究の応用
Chemistry
In chemistry, Phe-Lys(Fmoc)-PAB is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for the creation of peptides with specific properties and functions.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. Its ability to form hydrogels makes it useful for creating three-dimensional cell culture systems .
Medicine
Its biocompatibility and ability to form hydrogels make it an attractive candidate for creating scaffolds for tissue regeneration .
Industry
In the industrial sector, this compound is used in the development of new materials with specific mechanical and chemical properties. Its ability to self-assemble into hydrogels makes it useful for creating coatings, membranes, and other materials .
作用機序
Phe-Lys(Fmoc)-PAB exerts its effects through its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The compound’s structure allows it to form stable, three-dimensional networks that can encapsulate other molecules, making it useful for drug delivery and tissue engineering applications .
類似化合物との比較
Similar Compounds
Fmoc-Phe-Phe: A dipeptide with similar self-assembly properties.
Fmoc-Lys(Fmoc)-Asp: Another peptide with two Fmoc groups and a carboxylic acid moiety.
Fmoc-Phe-Phe-Cys: A peptide that can form disulfide bonds through cysteine residues .
Uniqueness
Phe-Lys(Fmoc)-PAB is unique due to its combination of phenylalanine, lysine, and para-aminobenzoic acid, which provides it with distinct structural and functional properties. Its ability to form hydrogels at low concentrations and its biocompatibility make it particularly valuable for biomedical applications .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(5S)-5-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)/t33-,34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPHMUPZDFKBDS-HEVIKAOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
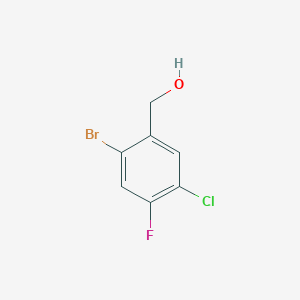
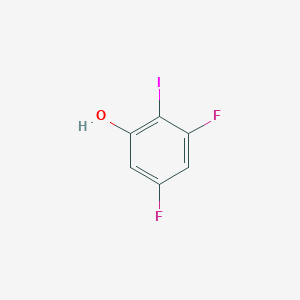
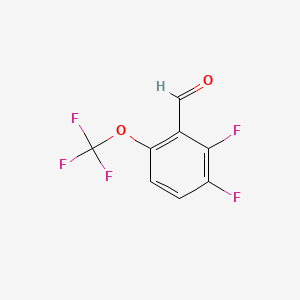
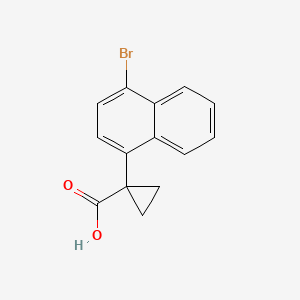
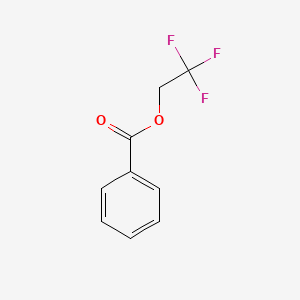
![2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl](/img/structure/B8064471.png)
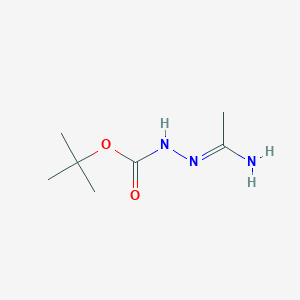
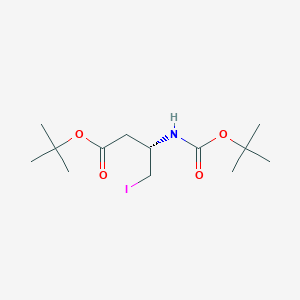
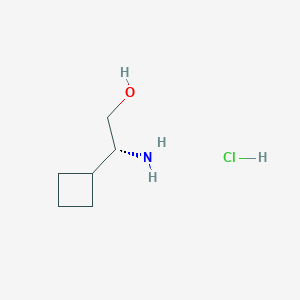
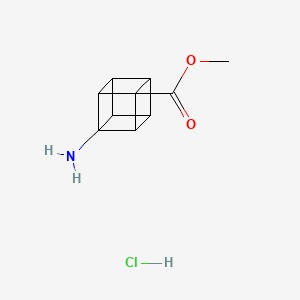
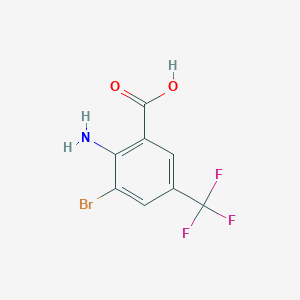
![[3-(Difluoromethyl)-1H-indazol-5-yl]azinate](/img/structure/B8064533.png)
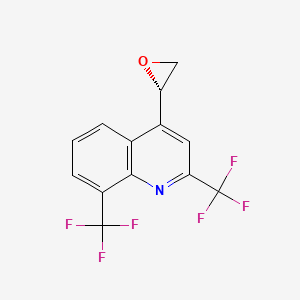
![1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl](/img/structure/B8064555.png)
